5-Chloro-2-chlorosulfonylbenzoic acid
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Overview
Description
5-Chloro-2-chlorosulfonylbenzoic acid is a chemical compound with the molecular formula C7H4Cl2O4S . It is known for its unique structure, which includes both chloro and chlorosulfonyl functional groups attached to a benzoic acid core. This compound is of significant interest in various fields of scientific research due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-chlorosulfonylbenzoic acid typically involves the chlorination of 2-chlorobenzoic acid followed by sulfonation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like chlorosulfonic acid .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reagents to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-chlorosulfonylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.
Oxidation Reactions: It can also undergo oxidation to form sulfonic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed: The major products formed from these reactions include various substituted benzoic acids, sulfonic acids, and their derivatives .
Scientific Research Applications
5-Chloro-2-chlorosulfonylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and protein modification.
Medicine: It serves as a precursor for the development of drugs with anti-inflammatory and antimicrobial properties.
Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-chlorosulfonylbenzoic acid involves its interaction with molecular targets such as enzymes and proteins. The chloro and chlorosulfonyl groups facilitate the formation of covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This mechanism is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
- 2-Chloro-5-sulfamoylbenzoic acid
- 2-Chloro-5-nitrobenzoic acid
- 2-Chloro-5-methylbenzoic acid
Comparison: 5-Chloro-2-chlorosulfonylbenzoic acid is unique due to the presence of both chloro and chlorosulfonyl groups, which confer distinct reactivity and chemical properties. Compared to similar compounds, it offers a broader range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
5-chloro-2-chlorosulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O4S/c8-4-1-2-6(14(9,12)13)5(3-4)7(10)11/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEIHWBILZWLBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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